
(3S,4R)-4-prop-2-enyloxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-prop-2-enyloxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a prop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available chiral building blocks. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as chiral ligands or enzymes .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the desired enantiomer in high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-prop-2-enyloxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various alcohols or alkanes .
Applications De Recherche Scientifique
(3S,4R)-4-prop-2-enyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials
Mécanisme D'action
The mechanism by which (3S,4R)-4-prop-2-enyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate
Uniqueness
(3S,4R)-4-prop-2-enyloxolan-3-ol is unique due to its specific stereochemistry and the presence of both an oxolane ring and a prop-2-enyl group. This combination of structural features makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Numéro CAS |
120871-64-9 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3R,4S)-4-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |
Clé InChI |
DVVPXYBQHQSSCX-BQBZGAKWSA-N |
SMILES isomérique |
C=CC[C@H]1COC[C@@H]1O |
SMILES |
C=CCC1COCC1O |
SMILES canonique |
C=CCC1COCC1O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)

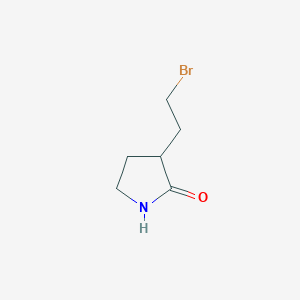
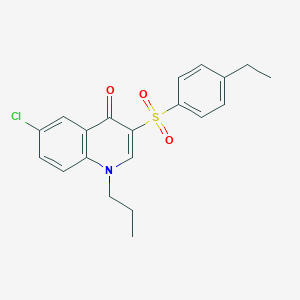
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
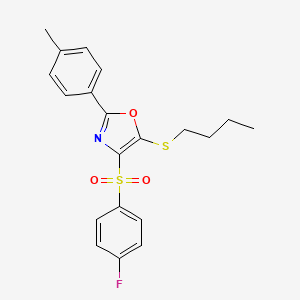
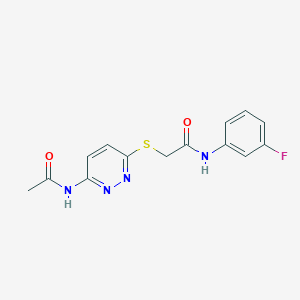
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
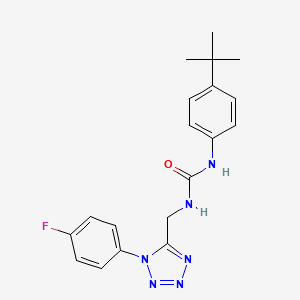
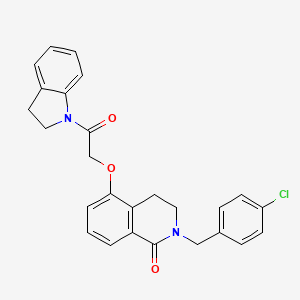
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)
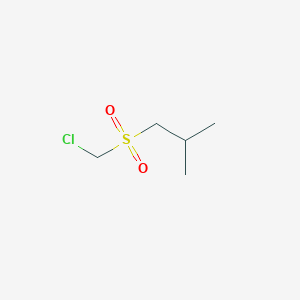
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(3-fluorophenyl)acetamide](/img/structure/B2946534.png)
